![molecular formula C18H14N2O5S3 B14920587 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14920587.png)
2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multi-step reactions. One common method includes the reaction of primary amines with carbon disulfide (CS2) and itaconic anhydride to form functionalized thiazoles . The reaction conditions often involve the use of solvents like ethanol and catalysts such as nanosized ZnO to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
2-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzonitrile: This compound has a similar thiazole ring structure but differs in the substituents attached to the phenyl group.
2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]malononitrile: This compound also contains a thiazole ring but has different functional groups, such as malononitrile.
Uniqueness
The uniqueness of 2-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O5S3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C18H14N2O5S3/c1-11(21)19-13-6-8-14(9-7-13)28(23,24)25-15-5-3-2-4-12(15)10-16-17(22)20-18(26)27-16/h2-10H,1H3,(H,19,21)(H,20,22,26)/b16-10- |
InChI Key |
DRBKYYJNYGVCJZ-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


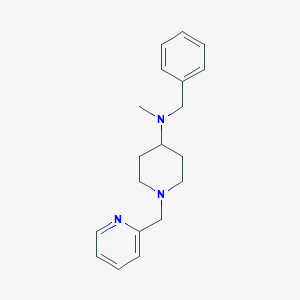
![1-(2-Methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B14920515.png)
![(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920516.png)
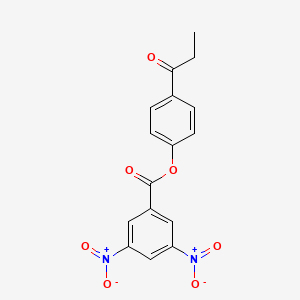
![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)
![2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B14920522.png)
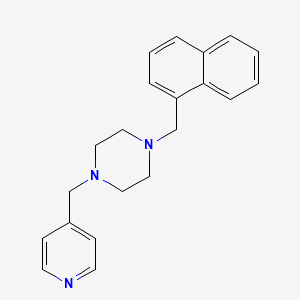
![1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14920527.png)
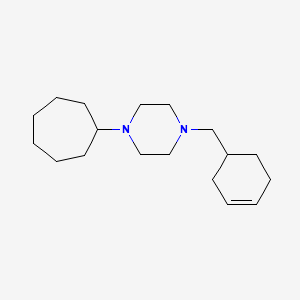
![2-(3,4-dimethoxyphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14920554.png)
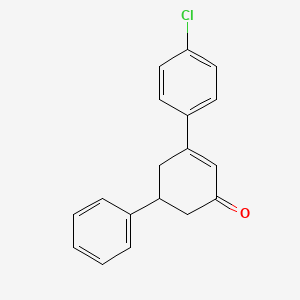
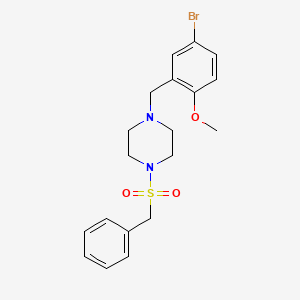

![4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B14920576.png)
